molecular formula C5H12O2<br>(CH3)2CHOCH2CH2OH<br>C5H12O2 B094787 2-Isopropoxyethanol CAS No. 109-59-1

2-Isopropoxyethanol

Cat. No. B094787
Key on ui cas rn: 109-59-1
M. Wt: 104.15 g/mol
InChI Key: HCGFUIQPSOCUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530504B2

Procedure details

To a dichloromethane (50 mL) mixture of 2-isopropoxyethanol (5.21 g, 50.0 mmol) and triethylamine (7.70 mL, 55.0 mmol), was added methanesulfonyl chloride (4.30 mL, 55.0 mmol) while stirring on ice, and the resulting mixture was stirred for 30 minutes. Water and ethyl acetate were added to the mixture. After the mixture was thoroughly shaken, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and the solvent in the filtrate was then distilled off under reduced pressure.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCCl.[CH:4]([O:7][CH2:8][CH2:9][OH:10])([CH3:6])[CH3:5].C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>C(OCC)(=O)C.O>[CH3:18][S:19]([O:10][CH2:9][CH2:8][O:7][CH:4]([CH3:6])[CH3:5])(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
5.21 g
Type
reactant
Smiles
C(C)(C)OCCO
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring on ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After the mixture was thoroughly shaken
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was then distilled off under reduced pressure

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)OCCOC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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